clasto-lactacystin beta-lactone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPWHHUJACGNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154226-60-5 | |
| Record name | clasto-Lactacystin β-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context and Discovery of Clasto Lactacystin β Lactone
Discovery of Lactacystin (B1674225) as a Microbial Natural Product
The story of clasto-lactacystin β-lactone begins with the discovery of its precursor, lactacystin.
In 1991, lactacystin was first identified as a novel metabolite produced by a strain of bacteria belonging to the genus Streptomyces. wikipedia.orgresearchgate.net It was isolated from the culture broth of Streptomyces lactacystinaeus. researchgate.netnih.gov The structure of lactacystin was determined through spectroscopic analysis and X-ray crystallography, revealing a unique non-peptidic backbone composed of N-acetylcysteine and a novel pyroglutamic acid derivative. researchgate.netnih.gov
Initial studies revealed that lactacystin could induce neurite outgrowth in a mouse neuroblastoma cell line, Neuro 2a. researchgate.netnih.govnih.gov This observation of neuronal differentiation was a key initial finding. wikipedia.org Further research demonstrated that lactacystin could inhibit cell cycle progression in various tumor cell lines, including human osteosarcoma cells. nih.govcaymanchem.comnih.gov It was also found to inhibit the proliferation of glioma cells. nih.gov These early discoveries hinted at a fundamental cellular process being targeted by this microbial compound.
Identification of clasto-Lactacystin β-Lactone as the Active Metabolite
Subsequent investigations into the mechanism of action of lactacystin led to a pivotal discovery: the true active agent was not lactacystin itself, but a derivative formed in solution.
Researchers observed that in aqueous solutions, lactacystin undergoes a spontaneous conversion. nih.gov This process involves the elimination of the N-acetylcysteine moiety, leading to the formation of a highly reactive β-lactone structure. caymanchem.comnih.gov This newly formed molecule was named clasto-lactacystin β-lactone, also known by the synonym Omuralide. wikipedia.orgresearchgate.netnih.gov Mechanistic studies revealed that this conversion is a prerequisite for the biological activity of lactacystin, with the β-lactone being an essential intermediate. nih.gov In fact, under conditions where the conversion of lactacystin to its β-lactone form is prevented, its ability to inactivate the proteasome is nullified. nih.gov This established that lactacystin functions as a prodrug, with clasto-lactacystin β-lactone being the ultimate bioactive species that interacts with the cellular machinery. nih.govsigmaaldrich.com
A significant finding was that clasto-lactacystin β-lactone exhibited markedly greater potency than its parent compound, lactacystin. caymanchem.comhellobio.com It is estimated to be at least 10 times more active. caymanchem.com This enhanced activity is attributed to its increased cell permeability, as it does not require hydrolysis to become active within the cell. hellobio.com The β-lactone form is a more efficient inhibitor of the proteasome's various peptidase activities, including chymotrypsin-like, trypsin-like, and caspase-like activities, inhibiting them at a much faster rate than lactacystin. nih.govnih.govuthscsa.edu Specifically, it was found to inhibit each of these activities 15 to 20 times faster. nih.gov This superior potency and direct action solidified the importance of clasto-lactacystin β-lactone as a key tool in studying the proteasome.
Mechanism of Biological Action at the Molecular Level
Target Identification: The 20S Proteasome
The primary cellular target of clasto-lactacystin beta-lactone is the 20S proteasome, a critical component of the ubiquitin-proteasome pathway responsible for the majority of intracellular protein degradation. nih.govwikipedia.org This intricate molecular machine plays a vital role in numerous cellular processes, including cell cycle regulation, signal transduction, and the removal of damaged or misfolded proteins. nih.gov this compound is a highly specific, cell-permeable, and irreversible inhibitor of the 20S proteasome. sigmaaldrich.comchemicalbook.comabcam.com Its high specificity makes it an invaluable tool for studying the diverse functions of the proteasome. wikipedia.org
This compound functions as an irreversible inhibitor of the 20S proteasome. nih.govsigmaaldrich.com This irreversibility stems from the formation of a stable, covalent bond with its target within the proteasome complex. wikipedia.orgcaymanchem.com The high potency of this compound is notable, with studies indicating it is at least 10 times more active than its parent compound, lactacystin (B1674225). caymanchem.com This increased activity is partly attributed to its enhanced cell permeability. caymanchem.com The irreversible nature of the inhibition ensures a sustained blockade of proteasome function, leading to the accumulation of proteins that would typically be degraded. caymanchem.com
The inhibitory action of this compound is achieved through the covalent modification of the catalytic beta-subunits within the 20S proteasome. wikipedia.orgnih.gov The 20S proteasome is a cylindrical complex composed of four stacked rings, with the two inner rings containing the catalytic beta-subunits that harbor the protease active sites. While initial reports suggested modification of a single beta-subunit, further research has demonstrated that this compound can modify all of the proteasome's catalytic beta-subunits. nih.gov
The key to the inhibitory mechanism lies in the alkylation of the N-terminal threonine residues of the catalytic β-subunits. wikipedia.org This specific chemical reaction forms a covalent bond between the this compound molecule and the hydroxyl group of the threonine residue, which is essential for the catalytic activity of the proteasome. This modification helped to establish the proteasome as a novel class of protease that utilizes an N-terminal threonine for catalysis. wikipedia.org
Initial studies identified the β-subunit X (also known as β5) of the mammalian 20S proteasome as a primary target for covalent modification by lactacystin and its active form, this compound. caymanchem.comnih.gov The β5 subunit is primarily responsible for the chymotrypsin-like peptidase activity of the proteasome. The irreversible alkylation of the N-terminal threonine of this subunit by this compound leads to a potent and specific inhibition of this activity. caymanchem.comnih.gov
Subsequent research has revealed that the interaction of this compound is not limited to the β5 subunit. It also modifies other catalytic β-subunits, including β1 and β2, which are responsible for the caspase-like (or peptidylglutamyl-peptide hydrolyzing) and trypsin-like peptidase activities of the proteasome, respectively. nih.govhellobio.com This broader interaction with multiple catalytic subunits explains the compound's ability to inhibit all three major peptidase activities of the proteasome. nih.gov
Covalent Modification of Catalytic β-Subunits
Inhibition of Proteasomal Peptidase Activities
The covalent modification of the catalytic β-subunits by this compound results in the potent and irreversible inhibition of the three main peptidase activities of the 20S proteasome. wikipedia.orgnih.gov These activities are:
Chymotrypsin-like activity: Cleavage after large hydrophobic residues.
Trypsin-like activity: Cleavage after basic residues.
Caspase-like (peptidylglutamyl-peptide hydrolyzing) activity: Cleavage after acidic residues.
By inhibiting these activities, this compound effectively shuts down the proteolytic function of the proteasome, leading to a buildup of ubiquitinated proteins and profound effects on cellular homeostasis. caymanchem.comnih.gov
| Inhibited Peptidase Activity | Corresponding Catalytic Subunit (Primary) |
| Chymotrypsin-like | β5 (Subunit X) |
| Trypsin-like | β2 |
| Caspase-like (Peptidylglutamyl-peptide hydrolyzing) | β1 |
| Compound | Target | Mechanism of Action |
| This compound | 20S Proteasome | Irreversible covalent modification of N-terminal threonine residues on catalytic β-subunits. |
| Lactacystin | (Pro-drug) | Spontaneously converts to the active this compound. |
Chymotrypsin-like Activity
This compound is a potent inhibitor of the chymotrypsin-like peptidase activity of the proteasome. sigmaaldrich.comhellobio.comavantorsciences.com This is one of the three major proteolytic activities of this complex. Research has demonstrated that lactacystin (acting via its beta-lactone form) can inhibit 66% to 79% of the chymotrypsin-like activity at a concentration of 1 µM. nih.gov This inhibition is a key aspect of its function as a proteasome inhibitor. nih.gov
Trypsin-like Activity
The compound also inhibits the trypsin-like activity of the proteasome. sigmaaldrich.comhellobio.comavantorsciences.com However, the rate and sensitivity of this inhibition differ from the chymotrypsin-like activity. nih.gov Studies using 1 µM of lactacystin showed that while the chymotrypsin-like activity was significantly reduced, the trypsin-like activity was not affected at that specific concentration. nih.gov This indicates that higher concentrations or different exposure times are required to achieve significant inhibition of the trypsin-like sites, highlighting a differential effect on the proteasome's various catalytic activities. nih.govnih.gov
Caspase-like Activity (Post-acidic)
The third major proteolytic activity, referred to as caspase-like, post-glutamyl, or peptidylglutamyl peptide hydrolyzing (PGPH) activity, is also modulated by this compound. sigmaaldrich.comnih.govhellobio.com Interestingly, the effect on this activity can be complex. While it is ultimately inhibited, some research has shown that at lower concentrations (such as 1 µM lactacystin), the PGPH activity can be slightly enhanced, potentially increasing to a maximum of two-fold. nih.gov This suggests a complex allosteric interaction within the proteasome complex upon initial binding of the inhibitor.
Table 1: Effect of Lactacystin (1 µM) on Proteasomal Activities
| Proteolytic Activity | Observed Effect | Reference |
|---|---|---|
| Chymotrypsin-like | 66-79% inhibition | nih.gov |
| Trypsin-like | Not significantly affected | nih.gov |
| Caspase-like (PGPH) | Slightly enhanced | nih.gov |
Partial Inhibition of Branched Amino Acid Preferring Peptidase (BrAAP)
Beyond the three primary activities, this compound also acts as a partial inhibitor of the branched amino acid preferring peptidase (BrAAP) activity of the 20S proteasome. medchemexpress.com The inhibition occurs in a distinct biphasic manner. medchemexpress.com
Rapid Phase: Approximately 60% of the BrAAP activity is inactivated rapidly upon exposure to the beta-lactone. medchemexpress.com
Slow Phase: The remaining 40% of the activity is inactivated at a rate that is 50-fold slower. medchemexpress.com
Table 2: Biphasic Inhibition of BrAAP by this compound
| Phase of Inhibition | Percentage of Activity Affected | Relative Rate of Inactivation | Reference |
|---|---|---|---|
| Rapid Inactivation | ~60% | Fast | medchemexpress.com |
| Slow Inactivation | ~40% | 50-fold slower | medchemexpress.com |
Consequences of Proteasome Inhibition on Cellular Pathways
The specific and potent inhibition of the proteasome by this compound leads to significant disruptions in cellular protein homeostasis.
Accumulation of Ubiquitinated Proteins
The primary role of the proteasome is the degradation of proteins that have been tagged with ubiquitin. By inhibiting the proteasome's catalytic function, this compound prevents the breakdown of these tagged proteins. nih.gov This leads to a widespread accumulation of ubiquitinated proteins within the cell that would normally be rapidly degraded. caymanchem.com
Impact on Protein Degradation Pathways
The ubiquitin-proteasome system is the principal mechanism for the degradation of most intracellular proteins in mammalian cells. nih.gov By targeting the 20S proteasome, this compound effectively halts this critical pathway. nih.govnih.gov Studies have shown that exposing various mammalian cell lines to the compound for just one to two hours significantly reduces the degradation of both short-lived and long-lived proteins. nih.gov Importantly, this effect is specific to the proteasome pathway, as the inhibitor does not affect protein degradation carried out by lysosomes. nih.gov
Interference with Ubiquitin-Proteasome System (UPS)
Clasto-lactacystin β-lactone is a potent and highly specific inhibitor of the Ubiquitin-Proteasome System (UPS), a critical pathway for protein degradation in eukaryotic cells. nih.govlabome.com Its mechanism of action is centered on the direct and irreversible inactivation of the 20S proteasome, the proteolytic core of the UPS. sigmaaldrich.commedchemexpress.comhellobio.com
Research has established that clasto-lactacystin β-lactone is the active metabolite of the natural product lactacystin. nih.govabcam.com In aqueous solutions and within cells, lactacystin acts as a prodrug, undergoing conversion to form the reactive clasto-lactacystin β-lactone. nih.govlabome.com This transformation is essential for its biological activity; conditions that prevent the formation of the β-lactone intermediate also prevent the inactivation of the proteasome. nih.gov The β-lactone form is considered the sole species that directly interacts with and inhibits the proteasome. nih.gov It exhibits 5 to 10 times greater potency than lactacystin itself, a characteristic that may be linked to its enhanced cell permeability. sigmaaldrich.comcaymanchem.com
The core of its inhibitory action lies in a highly specific covalent modification of the proteasome's catalytic subunits. labome.com The β-lactone ring of the molecule is highly reactive and irreversibly alkylates the essential N-terminal threonine residues of the catalytic β-subunits within the 20S proteasome core. labome.compsu.edu While initial reports suggested specific modification of the β-subunit X (also known as PSMB5), subsequent and more comprehensive studies demonstrated that clasto-lactacystin β-lactone modifies multiple, if not all, of the proteasome's catalytic β-subunits. nih.govuthscsa.edu This includes subunits responsible for the different peptidase activities of the proteasome. nih.govuthscsa.edu
By binding to these subunits, clasto-lactacystin β-lactone irreversibly inhibits the three major proteolytic activities of the proteasome: the chymotrypsin-like, trypsin-like, and peptidylglutamyl-peptide hydrolyzing (caspase-like) activities. sigmaaldrich.comhellobio.comnih.gov This inhibition is highly selective for the proteasome; the compound does not significantly affect the activity of other protease classes, such as lysosomal cathepsins or calpains, distinguishing its mechanism from less specific peptide aldehyde inhibitors. labome.comhellobio.comnih.gov
The direct consequence of this potent and irreversible proteasome inhibition is the disruption of cellular protein homeostasis. Proteins that are tagged with ubiquitin for degradation are no longer processed by the inhibited proteasome, leading to their accumulation within the cell. caymanchem.comnih.gov This effect has been observed with key regulatory proteins, such as the cyclin-dependent kinase inhibitor p21, whose ubiquitinated forms can be detected in cells treated with clasto-lactacystin β-lactone. nih.gov The resulting accumulation of various ubiquitinated proteins that would typically be rapidly degraded leads to pleiotropic effects on cellular processes, including the cell cycle and antigen presentation. caymanchem.comnih.govuthscsa.edu
Table 1: Inhibitory Activity of Clasto-Lactacystin β-lactone
| Target System | Reported IC₅₀ | Organism/Cell Type | Reference |
| 20S Proteasome | 50 nM | Not Specified | abcam.com |
| Proteasome in Intact Cells | ~1 µM | Not Specified | sigmaaldrich.combpsbioscience.com |
| Proteasome Activity | 369 nM | Honeybee (Apis mellifera) brain lysate | biologists.com |
Biological Activities and Cellular Responses in Research Models
Effects on Cell Proliferation and Cell Cycle
Clasto-lactacystin beta-lactone demonstrates significant influence over cell proliferation and the regulation of the cell cycle in multiple cancer cell lines. caymanchem.comhellobio.com Its inhibitory action on the proteasome leads to the accumulation of regulatory proteins that control cell division and differentiation.
A primary effect of this compound is the inhibition of cell cycle progression. caymanchem.comnih.govnih.gov Research has shown that both lactacystin (B1674225) and its active beta-lactone form can arrest cells in the G1 phase of the cell cycle. nih.govnih.govresearchgate.net This has been specifically observed in synchronized MG-63 human osteosarcoma cells and Neuro 2A mouse neuroblastoma cells, which are prevented from progressing beyond the G1 phase. nih.govnih.govresearchgate.net The mechanism involves the stabilization and accumulation of cyclin-dependent kinase (CDK) inhibitors, such as p21WAF1/CIP1. core.ac.uknih.gov In human umbilical vein endothelial cells (HUVECs), the precursor lactacystin was shown to increase cellular levels of p53 and p21, leading to the inactivation of cdk2 and subsequent G1 arrest. nih.gov
Table 1: Research Findings on Cell Cycle Inhibition
| Cell Line | Observed Effect | Key Findings | Citations |
| MG-63 Human Osteosarcoma | Inhibition of cell cycle progression | Arrested cells beyond the G1 phase. | nih.gov, nih.gov, researchgate.net |
| Neuro 2A Mouse Neuroblastoma | Inhibition of cell cycle progression | Arrested cells beyond the G1 phase. | nih.gov, nih.gov, researchgate.net |
| Human Umbilical Vein Endothelial Cells (HUVECs) | G1 phase arrest | Increased levels of p53 and p21WAF1/CIP1, leading to cdk2 inactivation. | nih.gov |
| ML-1 Human Myelocytic Leukemia | Stabilization of p21 | Treatment with the beta-lactone was more effective than lactacystin at increasing p21 expression. | core.ac.uk |
Induction of Differentiation
Beyond halting the cell cycle, this compound is recognized as an inducer of differentiation in several tumor cell lines. nih.govcaymanchem.comhellobio.com This process, where cancer cells are prompted to mature into non-proliferating, specialized cells, is a significant area of cancer research.
One of the most well-documented effects of this compound is the induction of neurite outgrowth in the Neuro 2A mouse neuroblastoma cell line. hellobio.comnih.govnih.govpnas.org This process is a form of morphological differentiation where the cells develop neuron-like projections. nih.govpnas.org The response is characterized by the induction of a predominantly bipolar morphology, with cells typically bearing two neurites, a distinct outcome compared to other differentiation-inducing agents. researchgate.netpnas.org This effect appears to be dependent on microtubule assembly, actin polymerization, and new protein synthesis. nih.govresearchgate.net
Table 2: Research Findings on Induction of Differentiation
| Cell Line | Observed Effect | Detailed Findings | Citations |
| Neuro 2A Mouse Neuroblastoma | Induction of neurite outgrowth | Promotes a distinct bipolar morphology. The effect is dependent on microtubule assembly and de novo protein synthesis. | nih.gov, nih.gov, researchgate.net, pnas.org |
| Various Tumor Cell Lines | Induction of differentiation | The compound is generally recognized as an inducer of differentiation. | nih.gov, caymanchem.com, hellobio.com |
Induction of Programmed Cell Death
This compound's disruption of proteasome function also leads to the initiation of programmed cell death, a crucial mechanism for eliminating cancerous or damaged cells.
The compound is a known inducer of apoptosis. adipogen.comhellobio.com By inhibiting the proteasome, it causes the accumulation of pro-apoptotic proteins and can trigger cellular stress pathways. spandidos-publications.com For instance, studies using its precursor, lactacystin, in conjunction with the chemotherapy drug cisplatin (B142131) in HeLa human cervical cancer cells, demonstrated an enhancement of apoptosis. spandidos-publications.com This combined treatment led to a marked increase in apoptotic chromatin condensation and the activation of caspase-3, a key executioner molecule in apoptosis. spandidos-publications.com The underlying mechanism was linked to increased endoplasmic reticulum (ER) stress, evidenced by the upregulation of proteins such as GRP78 and CHOP, and the cleavage of caspase-4 and caspase-3. spandidos-publications.com
Modulation of Autophagy
Table 3: Research Findings on Programmed Cell Death and Autophagy
| Cellular Process | Cell Line | Key Findings | Citations |
| Apoptosis | HeLa Human Cervical Cancer | The precursor, lactacystin, enhanced cisplatin-induced apoptosis through increased ER stress, activation of caspase-3 and caspase-4, and upregulation of GRP78 and CHOP. | spandidos-publications.com |
| Apoptosis | Various Cell Types | Generally recognized as an apoptosis inducer. | adipogen.com, hellobio.com |
| Autophagy | Not specified | Identified as an inducer of autophagy. | adipogen.com, hellobio.com |
Impact on Other Cellular Processes
This compound is a potent and specific inhibitor of the proteasome, a critical cellular machine responsible for protein degradation. nih.govsigmaaldrich.comnih.gov By targeting the proteasome, this compound influences a wide array of cellular functions that extend beyond simple protein turnover. Its activity provides researchers with a tool to investigate the roles of proteasome-mediated proteolysis in various biological pathways.
Influence on Intracellular Peptide Levels
This compound directly impacts the intracellular pool of peptides by inhibiting the multiple peptidase activities of the 20S and 26S proteasomes. nih.gov The proteasome is a primary source of small peptides generated from the breakdown of cytosolic and nuclear proteins. fenteany.com By irreversibly binding to the catalytic β-subunits of the proteasome, this compound effectively halts this degradation process. nih.govuthscsa.edu
Studies in Model Organisms (Non-human)
The effects of this compound have been investigated in diverse non-human model organisms, revealing the conserved and critical roles of the proteasome system across different domains of life.
Effects on Memory Formation in Invertebrate Models (e.g., Honeybee)
In contrast to findings in vertebrate models where proteasome inhibition often impairs memory consolidation, research in the honeybee (Apis mellifera) has shown a different outcome. biologists.com Studies investigating olfactory long-term memory (LTM) formation revealed that inhibiting the proteasome can enhance memory retention.
When this compound was administered to honeybees after olfactory conditioning, it resulted in an enhancement of LTM retention. biologists.com This finding was compared with the effects of another proteasome inhibitor, MG132, which also showed a similar memory-enhancing effect. This suggests that the enhancement is due to the inhibition of the proteasome itself, rather than off-target effects of a specific inhibitor. biologists.com These results point to a complex and potentially species-divergent role for protein degradation in the stabilization of long-term memories.
| Model Organism | Process Studied | Experimental Finding | Conclusion | Reference |
|---|---|---|---|---|
| Honeybee (Apis mellifera) | Olfactory Long-Term Memory (LTM) Formation | Injection of β-lactone after conditioning enhances LTM retention. | Inhibition of the proteasome enhances LTM in honeybees, contrasting with vertebrate studies. | biologists.com |
| Honeybee (Apis mellifera) Brain Lysate | Proteasome Activity Inhibition | β-lactone blocks proteasome activity with a half-maximal inhibitory concentration (IC50) of 369 nmol l−1. | Confirms β-lactone is an effective proteasome inhibitor in honeybee brain tissue. | biologists.com |
Influence on Proteome of Microorganisms (e.g., Haloarchaea)
The biological functions of proteasomes in archaea are not as well understood as in eukaryotes. Using the haloarchaeon Haloferax volcanii as a model, researchers have studied the impact of this compound on the archaeal proteome. psu.edunih.gov
Treatment of H. volcanii with the inhibitor had a significant and widespread effect on its proteome. psu.edumicrobiologyresearch.org Analysis using two-dimensional gel electrophoresis revealed a 38-42% increase in the number of detectable protein spots, from an average of 627 to 1036, indicating a global disruption in protein homeostasis. psu.edunih.govmicrobiologyresearch.org The study identified 17 proteins that were unique or showed a 2- to 14-fold increase in abundance in the treated cells. psu.edunih.gov These proteins are involved in a variety of central cellular functions, including translation, metabolism, and cell structure. psu.edunih.gov This demonstrates that proteasome inhibition in this archaeon leads to a global change in protein composition, affecting key cellular processes. nih.govmicrobiologyresearch.org
| Observation | Detailed Finding | Reference |
|---|---|---|
| Overall Proteome Change | 38-42% increase in the number of protein spots on 2-D gels. | psu.edumicrobiologyresearch.org |
| Inhibition of Peptidase Activity | Inhibited major peptidase activities, including a 68% decrease in peptidyl-glutamyl peptide hydrolysis and a 28-61% decrease in chymotrypsin-like activity. | psu.edu |
| Proteins with Increased Abundance | DJ-1/ThiJ family protein homologues | psu.edunih.gov |
| Mobilization of sulfur system proteins | psu.edunih.gov | |
| Translation elongation factor EF-1 A | psu.edunih.gov | |
| Ribosomal proteins | psu.edunih.gov | |
| Tubulin-like FtsZ | psu.edunih.gov | |
| Divalent metal ABC transporter | psu.edunih.gov | |
| Dihydroxyacetone kinase DhaL | psu.edunih.gov | |
| Aldehyde dehydrogenase | psu.edunih.gov | |
| 2-oxoacid decarboxylase E1β | psu.edunih.gov |
Structure Activity Relationships Sar of Clasto Lactacystin β Lactone and Its Analogs
Significance of the β-Lactone Moiety for Reactivity and Mechanism
Clasto-lactacystin β-lactone, also known as omuralide, is the active form of the natural product lactacystin (B1674225). acs.orgnih.gov Lactacystin itself is a prodrug that, under physiological conditions, undergoes an intramolecular cyclization. This process eliminates an N-acetylcysteine group and forms the highly reactive γ-lactam-β-lactone bicyclic core of clasto-lactacystin β-lactone. acs.orgnih.govcaymanchem.com It is this resulting β-lactone that is the sole species responsible for interacting with and inhibiting the proteasome. nih.gov
The significance of the β-lactone moiety lies in its function as an electrophilic "warhead". acs.org The strained four-membered ring is susceptible to nucleophilic attack by the N-terminal threonine residue (Thr1) of the proteasome's active β-subunits. acs.org This reaction leads to the opening of the β-lactone ring and the formation of a stable, covalent ester bond between the inhibitor and the threonine's hydroxyl group. acs.org This acylation of the active site results in the irreversible inhibition of all three major peptidase activities of the proteasome: the chymotrypsin-like, trypsin-like, and peptidylglutamyl peptide hydrolyzing activities. nih.govsigmaaldrich.com The irreversible nature of this covalent modification permanently deactivates the enzyme, leading to the accumulation of ubiquitinated proteins and subsequent cellular responses such as cell cycle arrest and apoptosis. caymanchem.comhellobio.com Studies have confirmed that conditions that prevent the formation of the β-lactone from lactacystin nullify its ability to inactivate the proteasome, underscoring the absolute necessity of this reactive moiety for its mechanism of action. acs.orgnih.gov
Role of Specific Stereochemistry and Functional Groups for Biological Activity
The biological potency of clasto-lactacystin β-lactone is not solely dependent on the presence of the β-lactone ring; it is also exquisitely controlled by the specific stereochemistry and the nature of the substituents on its bicyclic core.
Criticality of 9S Configuration
While the literature often uses different numbering conventions, the specific stereoconfiguration of the carbon atom bearing the hydroxyisobutyl side chain is critical for biological activity. Based on the formal chemical name (1R-[1S -1hydroxy-2-methylpropyl]-4R-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione), the stereocenter corresponding to the base of the sidechain has the S configuration. This precise spatial arrangement is essential for correctly orienting the side chain within the proteasome's binding pocket. Any alteration to this stereocenter would disrupt the crucial interactions between the inhibitor and the enzyme, leading to a significant loss of potency. The strict stereochemical requirement highlights the highly specific nature of the binding event.
Impact of Stereochemical Modifications on Potency
Modifications to the stereochemistry at various centers of the clasto-lactacystin β-lactone framework generally lead to a dramatic reduction in inhibitory potency. For instance, studies on related natural products like salinosporamide A, which shares the same bicyclic core, have shown that some stereochemical modifications can significantly attenuate biological activity. nih.gov This principle extends to clasto-lactacystin β-lactone, where the precise spatial arrangement of all atoms is required for effective binding and inhibition. Even subtle changes can disrupt the complementary fit between the inhibitor and the enzyme's active site, leading to a substantial loss of potency.
Comparative SAR Studies with Other Proteasome Inhibitors (e.g., Salinosporamide A)
A comparison between clasto-lactacystin β-lactone (omuralide) and salinosporamide A offers profound insights into the structure-activity relationships of γ-lactam-β-lactone proteasome inhibitors. Although both share the same core bicyclic structure, their differing substituents lead to a remarkable difference in potency, with salinosporamide A being approximately 35 times more potent. researchgate.net
The key structural differences are:
C-5 Substituent : Clasto-lactacystin β-lactone possesses a hydroxyisobutyl (isopropyl) group, whereas salinosporamide A has a unique cyclohex-2-enyl moiety at the equivalent position. acs.org
γ-Lactam Substituent : Clasto-lactacystin β-lactone has a methyl group on the γ-lactam ring, while salinosporamide A features a chloroethyl group alpha to the lactam carbonyl. acs.org
The enhanced potency of salinosporamide A is largely attributed to the chloroethyl side chain. acs.org While the β-lactone remains the primary reactive pharmacophore in both molecules, the chloroethyl group in salinosporamide A acts as a secondary reactive "trigger". After the initial acylation of the proteasome's active site threonine by the β-lactone, the resulting alkoxide intermediate attacks the adjacent chloroethyl group. tum.de This subsequent intramolecular cyclization forms a stable tetrahydrofuran (B95107) ring, which effectively locks the inhibitor onto the enzyme and prevents the deacylation that could lead to the recovery of enzyme activity. tum.de This two-stage irreversible inhibition mechanism makes salinosporamide A a significantly more potent inhibitor.
In contrast, clasto-lactacystin β-lactone relies solely on the acylation by the β-lactone for its inhibitory action, which, while irreversible, does not have this secondary locking mechanism. acs.org This comparison highlights how, while the core γ-lactam-β-lactone scaffold is crucial, the substituents play a vital role in fine-tuning the potency and mechanism of inhibition.
Table 1: Comparative Activity of Proteasome Inhibitors
| Compound | Core Structure | Key Substituents | Proteasome Inhibition (Chymotrypsin-like) IC₅₀ | Mechanism Highlight |
|---|---|---|---|---|
| clasto-Lactacystin β-lactone (Omuralide) | γ-Lactam-β-lactone | Hydroxyisobutyl group, Methyl group | ~50 nM abcam.com | Irreversible acylation of proteasome active site. caymanchem.com |
| Salinosporamide A | γ-Lactam-β-lactone | Cyclohexenyl group, Chloroethyl group | Sub-nanomolar range tum.de | Irreversible acylation followed by intramolecular cyclization to form a stable tetrahydrofuran adduct. tum.de |
Studies on Specific Subunit Selectivity through Structural Modification
The quest to understand and manipulate the inhibitory profile of clasto-lactacystin β-lactone has led to significant research into its structure-activity relationships (SAR). These studies have been pivotal in elucidating the structural requirements for potent proteasome inhibition and have explored the potential for developing analogs with selectivity towards specific catalytic β-subunits of the 20S proteasome. The primary catalytic activities of the proteasome are the chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) activities, which are attributed to the β5, β2, and β1 subunits, respectively.
Initial investigations revealed that clasto-lactacystin β-lactone, the active form of lactacystin, irreversibly inhibits all three major peptidase activities of the 20S and 26S proteasomes, albeit at different rates. nih.govfenteany.com It covalently modifies the N-terminal threonine residue of the catalytic β-subunits. nih.govnih.gov The β-lactone is significantly more potent than its precursor, lactacystin, in inhibiting proteasome activity. nih.gov While early findings indicated that lactacystin and its β-lactone derivative modify all catalytic β-subunits, a key focus of subsequent research has been to dissect the specific structural features that govern the potency and potential for selective inhibition of these subunits. fenteany.com
A seminal study by Corey and colleagues systematically explored the SAR of clasto-lactacystin β-lactone by synthesizing a series of analogs with modifications at the C5, C7, and C9 positions of the core structure. This research provided critical insights into the structural determinants of proteasome inhibition. The inhibitory activities of these analogs were assessed against the chymotrypsin-like activity of the 20S proteasome, which is the most sensitive of the three catalytic activities to inhibition by lactacystin.
Modifications at the C9-Side Chain
The hydroxyisopropyl group at the C9 position of clasto-lactacystin β-lactone was found to be crucial for potent proteasome inhibition. A series of analogs were synthesized to probe the importance of this substituent. The findings from these modifications are summarized in the table below.
| Compound | C9-Substituent | Relative Potency (Chymotrypsin-like activity) |
| clasto-Lactacystin β-lactone | (S)-1-Hydroxy-2-methylpropyl | 100% |
| Analog 1 | (R)-1-Hydroxy-2-methylpropyl | Significantly Reduced |
| Analog 2 | Propyl | Significantly Reduced |
| Analog 3 | Isobutyl | Significantly Reduced |
| Analog 4 | Hydrogen | Greatly Reduced |
| Analog 5 | Phenyl | Abolished |
The natural (S)-configuration of the C9-(1-hydroxy-2-methylpropyl) substituent is optimal for inhibitory activity. Inverting the stereochemistry at the hydroxyl-bearing carbon to the (R)-configuration, as seen in Analog 1, resulted in a significant decrease in potency. Furthermore, replacing the entire hydroxyisopropyl group with simple alkyl groups like propyl (Analog 2) or isobutyl (Analog 3) also led to a substantial loss of activity. Complete removal of the side chain (hydrogen substitution, Analog 4) drastically reduced inhibition, and its replacement with a bulky phenyl group (Analog 5) completely abolished it. These results underscore the critical role of the size, shape, and stereochemistry of the C9-substituent for effective binding and inhibition of the β5 subunit.
Modifications at the C7-Methyl Group
The impact of the methyl group at the C7 position was also investigated. The natural stereoisomer of clasto-lactacystin β-lactone possesses a C7-methyl group. An analog lacking this methyl group was synthesized and evaluated.
| Compound | C7-Substituent | Relative Potency (Chymotrypsin-like activity) |
| clasto-Lactacystin β-lactone | Methyl | 100% |
| Desmethyl-C7-analog | Hydrogen | Reduced |
The removal of the C7-methyl group resulted in an analog with reduced, but still significant, inhibitory activity against the chymotrypsin-like function of the proteasome. This suggests that while the C7-methyl group contributes to the optimal binding interaction, it is not an absolute requirement for inhibition.
Modifications at the C5-Position
The substitution at the C5 position of the γ-lactam ring was also explored. In clasto-lactacystin β-lactone, this position is part of the fused ring system. Studies on related compounds have shown that modifications in this region can influence activity, although detailed data on subunit selectivity from systematic modifications at this position in the clasto-lactacystin β-lactone framework are less prevalent in the literature.
While the primary focus of these SAR studies was on the chymotrypsin-like (β5) activity, the general loss of potency with most modifications suggests that achieving high selectivity for the less sensitive β1 and β2 subunits through simple alterations of the clasto-lactacystin β-lactone scaffold is a significant challenge. The natural structure of clasto-lactacystin β-lactone appears to be highly optimized for broad-spectrum inhibition of the proteasome's catalytic subunits, with a preference for the β5 subunit. Later efforts in the field of proteasome inhibitors have often moved towards entirely different chemical scaffolds to achieve greater subunit selectivity.
Research Applications and Methodological Utility
As a Biochemical Probe for the Ubiquitin-Proteasome System
The primary utility of clasto-lactacystin beta-lactone lies in its function as a selective probe for the ubiquitin-proteasome system (UPS). The UPS is the principal mechanism for controlled protein degradation in eukaryotic cells, regulating the levels of numerous key proteins involved in a myriad of cellular functions. By irreversibly binding to the catalytic β-subunits of the 20S proteasome, this compound effectively shuts down its proteolytic activities. nih.govnih.gov This allows researchers to study the direct consequences of proteasome inhibition. The compound is noted to be at least 10 times more active than its parent compound, lactacystin (B1674225), which may be due to increased cell permeability. caymanchem.com
This compound is instrumental in elucidating the specifics of protein degradation. Its application has confirmed that the proteasome is responsible for the breakdown of the majority of both short-lived and long-lived intracellular proteins in mammalian cells. nih.gov Experiments using the β-lactone have demonstrated that it effectively reduces the degradation of these protein classes across various cell lines. nih.gov
A key methodological advantage is its specificity; unlike some other protease inhibitors, this compound does not inhibit lysosomal proteases. nih.gov This allows for the clear differentiation between the two major cellular protein degradation systems: the proteasome and the lysosome. By treating cells with this compound, researchers can specifically attribute the accumulation of a particular protein to the blockage of the proteasomal pathway. This leads to the accumulation of ubiquitinated proteins that would otherwise be rapidly degraded, providing a method to detect and identify substrates of the UPS. bpsbioscience.com For instance, its use has enabled the detection of the ubiquitinated form of the cyclin-dependent kinase inhibitor p21.
Inhibition of the proteasome by this compound prevents the clearance of misfolded or unfolded proteins, leading to their accumulation within the endoplasmic reticulum (ER), a condition known as ER stress. nih.gov This cellular state triggers a complex signaling network called the unfolded protein response (UPR), which aims to restore protein homeostasis but can lead to cell death if the stress is severe or prolonged. nih.govmdpi.com this compound is therefore used as a tool to induce and study the mechanisms of ER stress and the UPR. nih.gov
By blocking the degradation of accumulated aberrant proteins, the compound allows for the investigation of the UPR signaling cascade, which involves sensors like IRE1, PERK, and ATF6. mdpi.com Research has shown that combining proteasome inhibition with other stressors, such as the chemotherapeutic agent cisplatin (B142131), can significantly enhance ER stress-associated apoptosis in cancer cells. nih.gov This highlights the compound's utility in studying how the UPR intersects with other critical cellular pathways, such as apoptosis, and its potential relevance in therapeutic contexts. nih.gov
The stability and concentration of many proteins crucial for cell signaling and fate determination are tightly regulated by proteasomal degradation. By inhibiting this process, this compound allows researchers to uncover the roles of specific proteins whose functions are controlled by rapid turnover. The effects of its application are often pleiotropic, depending on the specific signaling proteins regulated by the proteasome within a given cell type. caymanchem.combpsbioscience.com
A prime example is its effect on cell cycle progression. Inhibition of the proteasome leads to the accumulation of cell cycle inhibitors like p21, resulting in cell cycle arrest. abcam.com This demonstrates the critical role of protein turnover in cell cycle control. Furthermore, this compound has been used to show the proteasome's role in the immune system. It blocks the generation of antigenic peptides from proteins for presentation by major histocompatibility complex (MHC) class I molecules, thereby inhibiting T-cell recognition. nih.govfenteany.com This application was crucial in confirming that the proteasome generates the majority of epitopes for immune surveillance. nih.gov
In Cell Biology Research
Beyond its use as a probe for the UPS, this compound has found broader applications in cell biology, particularly in studies of neuronal development and programmed cell death.
This compound is a well-documented inducer of neuronal differentiation. nih.govmedchemexpress.com It has been shown to cause neurite outgrowth in neuroblastoma cell lines, such as the mouse Neuro 2A line. medchemexpress.com This process is characterized by the development of a predominantly bipolar morphology and is dependent on the integrity of the cytoskeleton, requiring both microtubule assembly and actin polymerization, as well as de novo protein synthesis. The compound's ability to inhibit cell cycle progression is also observed in other cell types, including human osteosarcoma cells. medchemexpress.com This makes it a valuable reagent for studying the molecular switches that govern the transition from cell proliferation to differentiation in various cell lineages.
| Research Area | Finding | Model System | Citation |
|---|---|---|---|
| Protein Degradation | Inhibits degradation of short- and long-lived proteins. | Hamster E36.12.4, Murine A3.1A7, LB27.4, RMA cells | nih.gov |
| Proteasome Specificity | Does not inhibit lysosomal degradation of endocytosed protein. | Murine A3.1A7 macrophage cells | nih.gov |
| Cell Cycle | Inhibits progression beyond the G1 phase. | MG-63 human osteosarcoma cells | medchemexpress.com |
| Neurite Outgrowth | Induces neurite outgrowth with bipolar morphology. | Neuro 2A mouse neuroblastoma cells | medchemexpress.com |
| Antigen Presentation | Blocks MHC class I presentation of ovalbumin. | Various mammalian cell lines | nih.gov |
| ER Stress | Enhances cisplatin-induced ER stress-associated apoptosis. | HeLa cells | nih.gov |
The inhibition of the proteasome is a potent trigger for apoptosis, or programmed cell death, in many cell types. This compound is used as a tool to initiate apoptosis and investigate the underlying signaling pathways. For example, its use in conjunction with cisplatin demonstrated an increase in the activation of key executioner caspases, such as caspase-3, as well as caspase-4, which is associated with ER stress-induced apoptosis. nih.gov
In Neurobiology Research
The critical role of protein degradation in the central nervous system has made clasto-lactacystin β-lactone, via its precursor lactacystin, a key compound in neurobiological studies of memory and synaptic plasticity. Research has demonstrated that the inhibition of the proteasome interferes with long-term memory consolidation.
In a study investigating the effects of proteasome inhibition on memory in rats, hippocampal administration of lactacystin was found to impair long-term memory 24 hours after training in a passive avoidance test. taylorandfrancis.com The latency time to enter a dark compartment was used as a measure of memory retention. The results indicated a significant reduction in latency time for the group that received lactacystin compared to the control group, signifying memory impairment. taylorandfrancis.com These findings underscore the necessity of a functional proteasome system for the molecular processes that underlie the stabilization of long-term memories.
Table 1: Effect of Lactacystin on Long-Term Memory in a Passive Avoidance Task
| Treatment Group | Step-Through Latency (24h post-training) | Outcome |
| Control | Significantly longer than lactacystin group | Normal memory retention |
| Lactacystin | Significantly shorter than control group | Impaired long-term memory |
This table is based on findings described in research on memory impairment and proteasome inhibition. taylorandfrancis.com
Clasto-lactacystin β-lactone and its parent compound lactacystin are instrumental in modeling both the development and degeneration of neurons.
Neuronal Development: Lactacystin was first identified for its ability to induce neuritogenesis, or the outgrowth of neurites (axons and dendrites), in a murine neuroblastoma cell line. nih.govwikipedia.org Its active form, clasto-lactacystin β-lactone, also promotes this differentiation process. caymanchem.com This property allows researchers to use the compound to study the molecular machinery governing neuronal differentiation, axon guidance, and the formation of neural circuits. By inhibiting the proteasome, the compound alters the cellular protein landscape, leading to changes in cell cycle progression and the initiation of differentiation programs in neuronal precursor cells. caymanchem.comnih.gov
Neuronal Degeneration Models: The compound is widely used to create models of neurodegenerative diseases, particularly Parkinson's disease (PD), where dysfunction of the ubiquitin-proteasome system is a key pathological feature. researchgate.net The administration of lactacystin (which converts to clasto-lactacystin β-lactone in vivo) to animal models induces a state of proteasome inhibition that mimics the pathology of PD. researchgate.netnih.gov
Studies using this model have shown that infusion of the inhibitor into the substantia nigra of rodents leads to a progressive loss of dopaminergic (DA) neurons and depletion of striatal dopamine (B1211576), cardinal features of Parkinson's disease. vub.be Furthermore, this chemical-induced model replicates other key pathological hallmarks, including the formation of cytoplasmic aggregates containing ubiquitin and α-synuclein, a primary component of Lewy bodies in human PD patients. nih.gov These models are crucial for investigating disease mechanisms and for the preclinical evaluation of potential neuroprotective therapies.
Table 2: Key Pathological Features in the Lactacystin-Based Model of Parkinson's Disease
| Feature | Observation in Model | Relevance to Human PD |
| Dopaminergic Neurodegeneration | Progressive loss of DA neurons in the substantia nigra. vub.be | A primary pathological hallmark of PD. |
| Striatal Dopamine Depletion | Significant reduction in dopamine levels in the striatum. vub.be | Leads to the motor symptoms of PD. |
| Protein Aggregation | Formation of cytoplasmic aggregates containing ubiquitin and α-synuclein. nih.gov | Mimics the formation of Lewy bodies. |
| Motor Deficits | Impaired motor coordination, balance, and asymmetry. vub.be | Reflects the clinical motor symptoms. |
| Non-Motor Deficits | Anxiety-like behavior and somatosensory dysfunction. vub.be | Represents the non-motor symptoms of PD. |
In Chemical Biology and Drug Discovery Research
Clasto-lactacystin β-lactone holds a seminal place in the history of drug discovery as a lead compound for the development of proteasome inhibitors. Its discovery and characterization were pivotal for several reasons. First, it was identified as the active metabolite of lactacystin, the first non-peptidic proteasome inhibitor to be discovered. nih.govwikipedia.org This was significant because its unique β-lactone-γ-lactam structure provided a completely new chemical scaffold for inhibiting the proteasome, distinct from the peptide-based inhibitors that were known at the time. nih.gov
Second, mechanistic studies revealed that clasto-lactacystin β-lactone irreversibly modifies the N-terminal threonine residue of the proteasome's catalytic β-subunits. wikipedia.orgnih.gov This discovery was instrumental in establishing the proteasome as a novel class of N-terminal threonine protease. wikipedia.org The compound's high potency and specificity for the proteasome, with little to no inhibition of other common proteases like serine and cysteine proteases, established it as a high-quality lead compound. nih.govfenteany.com This combination of a novel structure, a unique mechanism of action, and high specificity made clasto-lactacystin β-lactone a foundational tool and an inspirational starting point for numerous drug discovery programs aimed at targeting the proteasome.
The structural and mechanistic insights gained from clasto-lactacystin β-lactone have guided the rational design of new generations of proteasome inhibitors with improved therapeutic properties. The β-lactone-γ-lactam pharmacophore became a key area of focus for medicinal chemists seeking to develop new drugs. nih.gov
The goals of these subsequent drug design efforts included:
Improved Specificity: The 20S proteasome has multiple catalytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities, associated with its β5, β2, and β1 subunits, respectively. nih.gov Research has shown that inhibiting the chymotrypsin-like (β5) subunit is particularly effective for anticancer cytotoxicity. nih.gov Therefore, medicinal chemistry efforts have focused on modifying scaffolds inspired by clasto-lactacystin β-lactone to achieve greater selectivity for the β5 subunit over other subunits, or to modulate the activity profile against different proteasome isoforms (e.g., constitutive proteasome vs. immunoproteasome).
Enhanced Potency: While clasto-lactacystin β-lactone is potent, there is always a drive to discover compounds with even lower IC50 values to maximize therapeutic effects. Structure-activity relationship (SAR) studies on β-lactone analogs have explored how modifications to the core structure impact binding affinity and inhibitory activity.
Overcoming Resistance: The development of resistance to first-generation proteasome inhibitors in clinical settings has driven the search for new agents with different binding modes or the ability to inhibit resistant forms of the proteasome.
The discovery of clasto-lactacystin β-lactone paved the way for other classes of proteasome inhibitors, such as the epoxyketones (e.g., Carfilzomib) and boronic acids (e.g., Bortezomib, Ixazomib), which now form the backbone of treatments for diseases like multiple myeloma. nih.govmdpi.com
Table 3: Comparison of Proteasome Inhibitor Classes
| Inhibitor Class | Example(s) | Core Reactive Group | Mechanism |
| β-Lactone-γ-Lactam | clasto-Lactacystin β-lactone | β-Lactone | Irreversible covalent modification of N-terminal Threonine. nih.gov |
| Peptide Boronic Acids | Bortezomib, Ixazomib | Boronic Acid | Reversible formation of a complex with N-terminal Threonine. mdpi.com |
| Peptide Epoxyketones | Carfilzomib | Epoxyketone | Irreversible covalent modification of N-terminal Threonine. mdpi.com |
Q & A
Q. What are the key biochemical mechanisms by which clasto-lactacystin beta-lactone inhibits the 20S proteasome?
this compound covalently modifies the N-terminal threonine residues of all catalytic β-subunits (β1, β2, β5) in the 20S proteasome, irreversibly inhibiting its chymotrypsin-like, trypsin-like, and caspase-like activities. This broad inhibition disrupts intracellular protein degradation and antigen presentation. Validation requires SDS-PAGE analysis of subunit modification and fluorogenic substrate assays (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) .
Q. What in vivo models are appropriate for studying this compound-induced proteasome inhibition?
Rat models of Parkinson’s disease, established via stereotaxic injection of this compound into the substantia nigra (coordinates: AP −5.3 mm, ML −2.0 mm, DV −7.8 mm), are widely used. Neuronal loss is quantified via tyrosine hydroxylase (TH) immunohistochemistry. Recommended doses range from 5–10 μg in 2 μL saline infused over 10 minutes to minimize off-target effects .
Q. What controls are essential when testing proteasome inhibition in cell culture experiments?
Include untreated cells, vehicle controls (e.g., DMSO at ≤0.1%), and positive controls (e.g., 10 μM MG-132). Measure proteasome activity using fluorogenic substrates (e.g., Z-LLE-AMC for caspase-like activity) at 6–24 hours post-treatment. Lysosomal inhibition controls (e.g., bafilomycin A1) ensure specificity for proteasome-mediated degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in subunit specificity reported for this compound across studies?
Earlier studies suggested selective inhibition of β-subunit X (PSMB5), but later work demonstrated modification of all catalytic subunits. To address discrepancies:
- Use subunit-specific fluorogenic substrates (e.g., β1: Ac-nLPnLD-AMC, β2: Z-ARR-AMC).
- Perform immunoblotting with antibodies targeting modified β-subunits (e.g., anti-PSMB5).
- Account for cell-type variability (e.g., interferon-γ-treated cells with immunoproteasomes) and exposure durations (1–2 hours for full inhibition) .
Q. What methodological advancements have improved the stereochemical control in synthesizing this compound?
Key innovations include:
- Catalytic enantioselective Strecker reactions : Achieves 98% enantiomeric excess (ee) using Gd{N(SiMe₃)₂}₃ and D-glucose-derived ligands .
- Enzymatic synthesis : A 5-enzyme pathway (ObiL, G, H, F, D) enables room-temperature, stereoselective β-lactone ring formation from aldehyde precursors, avoiding low-temperature chemical synthesis challenges .
- Late-stage methylation : Introduces the C-4 methyl group post-reduction to prevent regioselective elimination issues .
Q. How to design experiments assessing the impact of this compound on antigen presentation pathways?
- Use ovalbumin (OVA)-expressing cell lines (e.g., EL4) treated with 10 μM this compound for 2 hours.
- Quantify MHC-I presentation via SIINFEKL-specific CD8+ T cell activation (e.g., B3Z hybridoma IL-2 release assay).
- Compare with cells pulsed with exogenous SIINFEKL peptide (bypasses proteasomal processing). Controls: IFN-γ-treated cells to assess immunoproteasome effects .
Data Contradiction and Validation
Q. How do researchers reconcile this compound’s reported effects on lysosomal vs. proteasomal degradation?
Unlike peptide aldehydes (e.g., MG-132), this compound does not inhibit lysosomal cathepsins. To validate specificity:
- Co-treat with lysosomal inhibitors (e.g., 20 mM NH₄Cl) and measure degradation of long-lived proteins (e.g., ³H-leucine pulse-chase).
- Use tandem fluorescent reporters (e.g., mCherry-GFP-LC3) to distinguish autophagic flux .
Q. What experimental strategies mitigate cytotoxicity while maintaining proteasome inhibition in chronic disease models?
- Pulsed dosing : Administer 1 μM this compound for 4 hours, followed by 48-hour recovery to reduce apoptosis in neuronal cultures.
- Combination therapy : Co-treatment with melatonin (10 μM) or captopril (100 μM) attenuates fibrosis and oxidative stress in kidney injury models .
Methodological Optimization
Q. How can enzymatic synthesis platforms be adapted to generate this compound analogs for drug discovery?
Q. What techniques quantify neurite outgrowth in this compound-treated neuroblastoma cells?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
